molecular formula C16H31NO B5066970 4-(4-tert-butylcyclohexyl)-2,6-dimethylmorpholine

4-(4-tert-butylcyclohexyl)-2,6-dimethylmorpholine

Cat. No.: B5066970
M. Wt: 253.42 g/mol
InChI Key: OWBYPXYTTWMOTK-UHFFFAOYSA-N
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Description

4-(4-tert-Butylcyclohexyl)-2,6-dimethylmorpholine is an organic compound characterized by a morpholine ring substituted with a 4-tert-butylcyclohexyl group and two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylcyclohexyl)-2,6-dimethylmorpholine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and reduction processes using robust catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylcyclohexyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-(4-tert-butylcyclohexyl)-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: It is used as a reactant in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its effects on specific molecular targets.

    Industry: It is used in the production of fragrances, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylcyclohexyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-tert-butylcyclohexyl)-2,6-dimethylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. Its applications in diverse fields highlight its versatility and potential for further research and development.

Properties

IUPAC Name

4-(4-tert-butylcyclohexyl)-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO/c1-12-10-17(11-13(2)18-12)15-8-6-14(7-9-15)16(3,4)5/h12-15H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBYPXYTTWMOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CCC(CC2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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